molecular formula C14H7ClF6N4O B3042612 3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole CAS No. 648427-09-2

3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B3042612
CAS No.: 648427-09-2
M. Wt: 396.67 g/mol
InChI Key: HTZGUDUKIUZYDT-UHFFFAOYSA-N
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Description

3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H7ClF6N4O and its molecular weight is 396.67 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H10ClF6N3OC_{15}H_{10}ClF_6N_3O with a molecular weight of approximately 384.658 g/mol. The structural configuration includes a 1,2,4-oxadiazole ring fused with a pyrazole moiety, which is key to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties . A study highlighted that compounds containing this structure have shown effectiveness against various bacterial strains including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa .

CompoundActivityReference
This compoundAntibacterial
1,3,4-Oxadiazole derivativesAntifungal
Various oxadiazole derivativesAntiviral

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under discussion has been shown to inhibit cancer cell growth by targeting specific enzymes involved in cell proliferation. For instance, studies have demonstrated that oxadiazole derivatives can inhibit topoisomerase and telomerase , which are crucial for cancer cell survival .

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)92.4
CaCo-2 (colon adenocarcinoma)Not specified
MCF-7 (breast cancer)Not specified

Anti-inflammatory and Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, compounds containing the oxadiazole moiety also exhibit anti-inflammatory properties. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . Furthermore, some studies report antidepressant and analgesic activities associated with these compounds.

Case Studies

  • Antitubercular Activity : Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives in combination with other heterocycles. The most potent compounds were found to significantly inhibit Mycobacterium bovis BCG both in active and dormant states .
  • Neuroprotective Effects : Research has indicated that certain oxadiazole derivatives possess neuroprotective properties by acting on neurotransmitter receptors, making them potential candidates for treating neurodegenerative diseases .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6N4O/c1-25-10(15)9(5-22-25)12-23-11(24-26-12)6-2-7(13(16,17)18)4-8(3-6)14(19,20)21/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZGUDUKIUZYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
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3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
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3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.